(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS2/c21-16-7-3-8-17-19(16)23-20(27-17)24(13-14-5-1-2-11-22-14)18(25)10-9-15-6-4-12-26-15/h1-12H,13H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGXGINMDFRYBR-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer research. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 393.89 g/mol. Its structural features include a benzo[d]thiazole moiety and a pyridine side chain, which contribute to its unique biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN3OS |
| Molecular Weight | 393.89 g/mol |
| CAS Number | 899964-20-6 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, making it a potential candidate for cancer therapy.
- Signal Transduction Pathways : It may interfere with various signal transduction pathways, leading to altered cellular responses that promote apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated the compound's significant anticancer properties across various cancer cell lines. For instance, it has shown potent inhibitory effects against:
- Leukemia Cell Lines : Log GI50 values around -5.48.
- Non-Small Cell Lung Cancer : Log GI50 values around -5.48.
- Colon Cancer : Log GI50 values around -5.51.
- Melanoma and Ovarian Cancer : Similar log GI50 values indicating strong activity .
The structure-activity relationship (SAR) indicates that modifications to the benzothiazole and pyridine moieties can enhance or diminish biological activity, emphasizing the importance of these functional groups in the compound's efficacy.
Case Studies
- Study on Pyridine-Based Derivatives : A study synthesized various pyridine-based benzothiazole derivatives and assessed their anticancer potential against cell lines such as SW480 (colon adenocarcinoma) and HeLa (cervical cancer). The most promising derivatives exhibited IC50 values as low as 1.2 nM against specific cancer types, indicating high potency .
- Benzothiazole Derivatives : Another investigation into benzothiazole derivatives revealed that certain compounds demonstrated remarkable antitumor potential against multiple cancer cell lines, with IC50 values ranging from 0.24 to 0.92 µM .
Comparative Analysis
When compared with similar compounds, this compound shows unique biological activities attributed to its specific substitution patterns:
| Compound Name | Anticancer Activity | Key Features |
|---|---|---|
| Compound A | IC50 = 1.2 nM | Pyridine substitution enhances activity |
| Compound B | IC50 = 4.3 nM | Benzothiazole core contributes to potency |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
(a) Chloro vs. Methyl/Methoxy Substituents
- Target Compound (4-Cl) : The 4-chloro substituent increases lipophilicity and may enhance membrane permeability compared to analogs with 4-methyl (e.g., from ) or 4-methoxy (e.g., BZTcin3 in ). Halogenation is often associated with improved bioactivity; for instance, halogenated derivatives in demonstrated superior antibacterial activity compared to methoxy or nitro analogs .
- Impact on Synthesis: Chloro-substituted benzothiazoles may require harsher reaction conditions.
(b) N-Substituent Modifications
- Pyridin-2-ylmethyl Group: The target compound’s pyridin-2-ylmethyl group distinguishes it from analogs like morpholinoethyl ( ) or imidazolylpropyl ( ). Pyridine-containing substituents may enhance metal-binding capacity or modulate solubility.
Thiophen-2-yl Acrylamide Core
- Role of Thiophene: The thiophen-2-yl group contributes to π-stacking interactions and redox activity. In , DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] exhibited antinociceptive effects via CaV2.2 channel inhibition, highlighting the therapeutic relevance of this moiety .
- Comparison with Furan Analogs : Replacing thiophene with furan-2-yl (e.g., DM490 in ) reduces sulfur-based interactions but may alter metabolic stability .
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Selected Analogs
Q & A
Basic Synthesis: What are the standard synthetic routes for preparing (E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the acrylamide backbone via a condensation reaction between a thiophene-2-carbaldehyde derivative and an activated carbonyl compound (e.g., using acetic anhydride or HATU as coupling agents).
- Step 2: Introduction of the pyridinylmethyl and 4-chlorobenzo[d]thiazol-2-yl groups via nucleophilic substitution or reductive amination.
- Step 3: Purification via column chromatography and recrystallization (e.g., ethanol/water mixtures).
Characterization is performed using IR spectroscopy (to confirm amide C=O stretching at ~1650–1680 cm⁻¹), ¹H/¹³C NMR (to verify stereochemistry and substituent integration), and mass spectrometry (to confirm molecular ion peaks) .
Advanced Synthesis: How can reaction conditions be optimized to improve yield and stereoselectivity?
Answer:
- Catalyst Selection: Use chiral catalysts (e.g., L-proline derivatives) or transition metals (e.g., Pd for cross-coupling) to enhance stereoselectivity.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while low-temperature conditions (–20°C) minimize side reactions.
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves E/Z selectivity .
- Monitoring: Real-time TLC or HPLC analysis ensures intermediate purity before proceeding to subsequent steps .
Basic Characterization: Which spectroscopic methods are critical for confirming the compound’s structure?
Answer:
- ¹H NMR: Key signals include pyridine protons (δ 8.2–8.8 ppm), thiophene protons (δ 6.8–7.5 ppm), and acrylamide NH (δ 9.5–10.5 ppm).
- ¹³C NMR: Carbonyl carbons (δ ~165–170 ppm) and aromatic carbons (δ 110–150 ppm) confirm substituent positions.
- X-ray Crystallography: Resolves E-configuration and dihedral angles between aromatic rings (e.g., thiophene vs. pyridine planes at ~30–40°) .
Advanced Structural Analysis: How is SHELX software employed to refine crystal structures of this compound?
Answer:
- Data Collection: High-resolution (<1.0 Å) X-ray diffraction data is indexed and integrated using SHELXS for initial phase determination.
- Refinement: SHELXL refines atomic positions, thermal parameters, and hydrogen bonding (e.g., N–H···O/S interactions).
- Validation: R-factors (<5%) and residual electron density maps (<0.3 eÅ⁻³) ensure structural accuracy. Hydrogen bonds (e.g., between amide NH and thiophene S) stabilize the crystal lattice .
Biological Evaluation: What in vitro assays are suitable for assessing anticancer activity?
Answer:
- Cell Viability: MTT or SRB assays (IC₅₀ values against cancer cell lines, e.g., MCF-7 or HepG2).
- Apoptosis: Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays.
- Cell Cycle Arrest: DNA content analysis via propidium iodide staining (G1/S phase arrest correlates with CDK inhibition) .
Computational Modeling: How can molecular docking predict binding interactions with biological targets?
Answer:
- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) due to the compound’s acrylamide motif.
- Docking Software: AutoDock Vina or Schrödinger Suite evaluates binding poses (e.g., pyridine-thiophene stacking with ATP-binding pockets).
- MD Simulations: GROMACS or AMBER assesses stability of ligand-target complexes over 100 ns trajectories .
Addressing Synthesis Contradictions: How to resolve discrepancies in reported yields for analogous compounds?
Answer:
- Reproducibility: Verify reaction conditions (e.g., inert atmosphere, anhydrous solvents).
- Impurity Profiling: LC-MS identifies byproducts (e.g., Z-isomers or hydrolyzed intermediates).
- Alternative Routes: Compare methods (e.g., microwave vs. conventional heating) to optimize yields .
Advanced SAR Studies: What structural modifications enhance bioactivity?
Answer:
- Substituent Effects: Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) on the benzothiazole ring to improve cytotoxicity.
- Scaffold Hopping: Replace thiophene with furan or pyrazole to alter solubility and target selectivity.
- Hybrid Derivatives: Conjugate with triazole or thiourea moieties to enhance DNA intercalation .
Data Contradictions in Bioactivity: How to interpret conflicting IC₅₀ values across studies?
Answer:
- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration).
- Metabolic Stability: Test compound stability in cell media (e.g., via LC-MS at 0h, 24h).
- Off-Target Effects: Use siRNA knockdown or CRISPR to validate target specificity .
Stability and Solubility: What strategies improve pharmacokinetic properties?
Answer:
- Salt Formation: Hydrochloride salts enhance aqueous solubility.
- Prodrug Design: Esterify the acrylamide group for controlled release.
- Cocrystallization: Use coformers (e.g., succinic acid) to stabilize the solid-state structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
